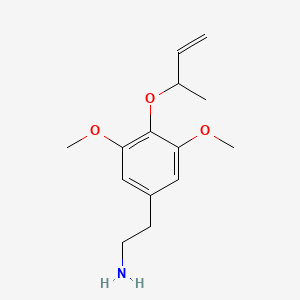

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C14H21NO3 It is characterized by the presence of a phenyl ring substituted with but-3-en-2-yloxy and dimethoxy groups, along with an ethanamine side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 3-buten-2-ol.

Etherification: The 3,5-dimethoxyphenol undergoes etherification with 3-buten-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-but-3-en-2-yloxy-3,5-dimethoxyphenol.

Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ethylamine to introduce the ethanamine side chain, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Alkylated amines

科学研究应用

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials, including polymers and coatings.

作用机制

The mechanism of action of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-(4-Methoxy-3,5-dimethoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of the butenyl group.

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of the ethanamine group.

Uniqueness

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that may not be achievable with similar compounds.

生物活性

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine, also known by its chemical structure C14H21NO3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of this compound features a phenolic core substituted with methoxy groups and an alkenyl ether side chain, which may contribute to its biological properties. The compound's chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 249.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Notably, they could act as modulators of serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.

- Serotonin Receptor Modulation : Preliminary studies suggest that the compound may enhance serotonin receptor activity, potentially leading to antidepressant effects.

- Dopaminergic Activity : The presence of methoxy groups is often associated with increased dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease.

Case Studies

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain dimethoxyphenyl derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in leukemia cells .

- Neuroprotective Effects : Research on related phenolic compounds indicates potential neuroprotective properties, which may be attributed to their antioxidant capabilities and ability to modulate neuroinflammatory responses .

Pharmacological Implications

Given the structural characteristics of this compound, it may hold therapeutic potential in several areas:

- Mental Health Disorders : Due to its possible serotonergic activity, it could be investigated as a candidate for treating depression and anxiety disorders.

- Cancer Therapy : Its cytotoxic properties warrant further exploration in oncological settings.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine, given its structural resemblance to escaline derivatives?

- Methodological Answer : Adapt multi-step synthetic routes used for substituted phenethylamines, such as those described for dihydroxyphenyl ethylamino derivatives (). Key steps include:

Substitution reactions : Introduce the butenyloxy group via nucleophilic aromatic substitution (e.g., using 3,5-dimethoxy-4-hydroxybenzaldehyde as a precursor).

Ethanamine chain addition : Employ reductive amination or condensation reactions, as demonstrated for 2C-C and NBOMe derivatives ( ).

- Validation : Confirm regioselectivity via 1H/13C NMR and high-resolution mass spectrometry (HRMS) ( ).

Q. How can NMR and mass spectrometry reliably characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : Use 1H NMR to verify substituent positions (e.g., butenyloxy protons at δ 5.2–5.8 ppm for olefinic protons) and 13C NMR for carbonyl/carbon connectivity ( ).

- HRMS : Compare experimental [M+H]+ values (calculated: C14H21NO3+, 251.15) with theoretical data ( ).

- Cross-validation : Cross-reference spectral data with structurally analogous compounds like escaline ( ).

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate 5-HT2A receptor affinity, and how do substitution patterns influence binding compared to NBOMe derivatives?

- Methodological Answer :

- Competitive binding assays : Use 3H-ketanserin or 125I-DOI in HEK-293 cells expressing human 5-HT2A receptors. NBOMe derivatives (e.g., 25C-NBOMe) exhibit 10–100x higher affinity than non-N-substituted analogs due to N-benzyl interactions ( ).

- SAR insights : The butenyloxy group may enhance lipophilicity and steric effects, potentially altering binding kinetics compared to ethoxy/methoxy substituents ( ).

- Data normalization : Include reference ligands (e.g., DOI, 2C-I) to standardize IC50 values across studies ( ).

Q. How can metabolic pathways be mapped using human hepatocyte models, and which analytical techniques optimize metabolite identification?

- Methodological Answer :

- Hepatocyte incubation : Incubate the compound (10 µM) with pooled human hepatocytes for 0–24 hours. Quench reactions with acetonitrile and analyze via LC-HRMS ( ).

- Metabolite profiling : Target phase I metabolites (e.g., O-demethylation, epoxidation of the butenyl group) and phase II conjugates (glucuronides/sulfates). Compare fragmentation patterns to synthetic standards ( ).

- Case study : NBOMe derivatives undergo N-debenzylation and hydroxylation ( ); similar pathways may apply here.

Q. What experimental strategies resolve contradictions in reported receptor binding data for substituted phenethylamines?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line (CHO vs. HEK-293), radioligand (3H-LSD vs. 125I-DOI), and buffer composition ( ).

- Dose-response validation : Perform full-curve analyses (e.g., 0.1 nM–10 µM) to avoid partial agonism artifacts ( ).

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronegativity/volume with binding discrepancies ( ).

属性

IUPAC Name |

2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUSJSNRIRZXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。